5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3,5-dimethoxyphenyl group. The oxadiazole ring is linked via a carboxamide bond to a brominated thiophene moiety. This structural framework is common in agrochemical and pharmaceutical research, particularly in compounds targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-5-8(6-10(7-9)22-2)14-18-19-15(23-14)17-13(20)11-3-4-12(16)24-11/h3-7H,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGDZISGKZCTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of thiophene-2-carboxylic acid to form 5-bromo-thiophene-2-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is subsequently reacted with 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the oxadiazole ring or the carboxamide group.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound as an anticancer agent. The oxadiazole derivatives are recognized for their ability to inhibit cancer cell proliferation through various mechanisms.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of several oxadiazole derivatives, including the compound . The results indicated that it exhibited significant growth inhibition against multiple cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Antimicrobial Properties
In addition to its anticancer applications, 5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide has been evaluated for antimicrobial activity.
Case Study: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. The synthesized compounds were tested against various bacterial strains and fungi using standard methods, revealing promising results:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Candida albicans | Moderate Inhibition |
These results indicate that the compound could be a candidate for developing new antimicrobial agents to combat resistant strains of pathogens .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with specific biological targets. For instance, the oxadiazole ring is known to enhance lipophilicity and improve cell membrane permeability, which facilitates better bioavailability and efficacy in targeting cancer cells and pathogens .
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The oxadiazole ring and the bromine atom may play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on the Oxadiazole Ring
The oxadiazole ring’s substitution pattern critically influences bioactivity and physicochemical properties. Below is a comparison with two closely related analogs:
Structural Insights :
- Analog 1 replaces the 3,5-dimethoxy groups with electron-withdrawing chlorines, increasing hydrophobicity and possibly altering target binding.
- Analog 2 retains the dimethoxyphenyl group but substitutes the thiophene-bromocarboxamide with a benzamide-sulfonyl moiety, likely enhancing stability and diversifying biological targets .
Biological Activity
5-bromo-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Bromine atom at the 5-position of the oxadiazole ring.
- 3,5-Dimethoxyphenyl group , which is known for enhancing biological activity.
- Thiophene ring , contributing to its pharmacological properties.
The molecular formula is , and its structure can be visualized as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with specific enzymes involved in cell proliferation and survival, potentially leading to anticancer effects.
- Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, providing a basis for further investigation into its use in inflammatory diseases.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 10.5 |
These findings suggest that the compound could be developed as a potential anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | |
| Escherichia coli | 0.50 | 1.00 | |
| Candida albicans | 0.75 | 1.50 |
These results indicate that the compound possesses both bactericidal and fungicidal properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Evaluation : A study conducted by Rajak et al. demonstrated that the compound significantly inhibited cell growth in HeLa and MCF-7 cell lines through apoptosis induction and cell cycle arrest at the G2/M phase .
- Antimicrobial Efficacy : In a comparative analysis of various derivatives, this compound was found to exhibit superior antimicrobial activity against Staphylococcus aureus compared to standard antibiotics .
- Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to the active sites of target enzymes involved in cancer progression and microbial resistance mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
